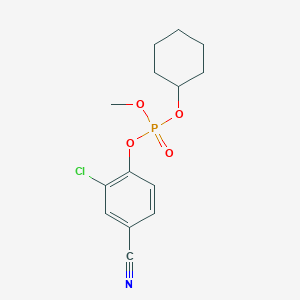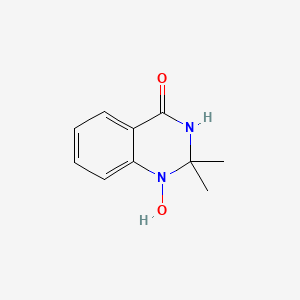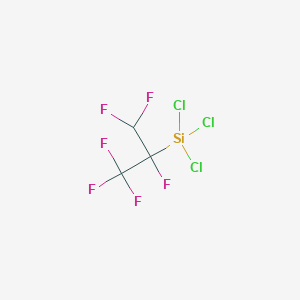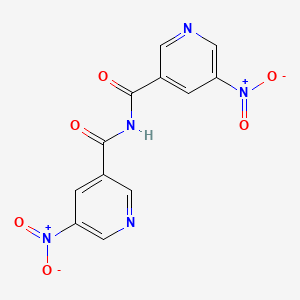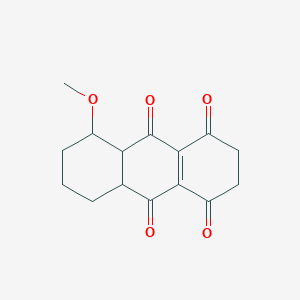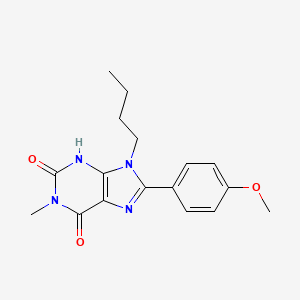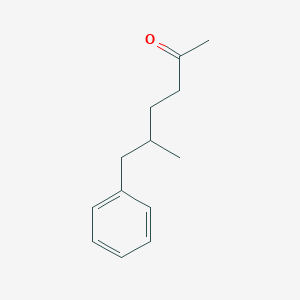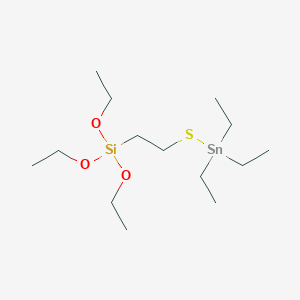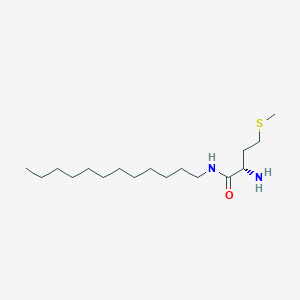![molecular formula C15H14N4O3 B14602897 3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 60823-53-2](/img/structure/B14602897.png)
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic compounds that play significant roles in biological systems, including as pigments and enzyme cofactors
Métodos De Preparación
The synthesis of 3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The synthetic routes often start from simpler pteridine derivatives, utilizing methods such as nucleophilic substitution, organometallic couplings, and side chain elaboration . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its role as a pteridine derivative makes it valuable in studying metabolic pathways and enzyme functions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes in the folate biosynthesis pathway. It may act as an inhibitor or modulator of these enzymes, affecting the metabolic processes in which they are involved . The pathways influenced by this compound include those related to nucleotide synthesis and cellular metabolism.
Comparación Con Compuestos Similares
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione can be compared with other pteridine derivatives such as:
Propiedades
Número CAS |
60823-53-2 |
|---|---|
Fórmula molecular |
C15H14N4O3 |
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
3-acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H14N4O3/c1-7-5-10-11(6-8(7)2)18(4)13-12(16-10)14(21)19(9(3)20)15(22)17-13/h5-6H,1-4H3 |
Clave InChI |
FOSQUDGNHHDHGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


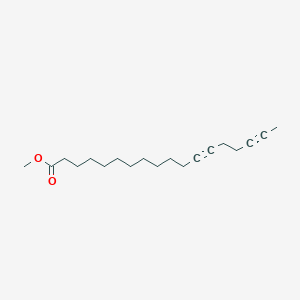
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
